molecular formula C14H13NO B3819474 3-(1-naphthylmethoxy)propanenitrile

3-(1-naphthylmethoxy)propanenitrile

Cat. No. B3819474
M. Wt: 211.26 g/mol
InChI Key: ARKCMYGHIGLNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthylmethoxy)propanenitrile, also known as SKF-96365, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of store-operated calcium channels (SOCCs), which are critical for regulating intracellular calcium levels and cellular functions.

Mechanism of Action

3-(1-naphthylmethoxy)propanenitrile inhibits SOCCs by binding to the channel pore and preventing the influx of calcium ions into the cytosol. This leads to a decrease in intracellular calcium levels, which can affect various cellular processes. The exact mechanism of how this compound interacts with SOCCs is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. It can inhibit cell proliferation and induce apoptosis in cancer cells, while also promoting cell migration in endothelial cells. Additionally, this compound has been shown to modulate synaptic plasticity and neurotransmitter release in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-naphthylmethoxy)propanenitrile in lab experiments is its specificity for SOCCs, which allows for the selective inhibition of this channel type. However, this compound can also affect other calcium channels and transporters, which can complicate the interpretation of results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

Future research on 3-(1-naphthylmethoxy)propanenitrile could focus on improving its solubility and specificity for SOCCs, as well as investigating its potential therapeutic applications in various diseases. Additionally, the role of SOCCs in cellular processes such as autophagy and immune function could be further explored using this compound as a tool. Overall, this compound has the potential to be a valuable tool for scientific research in a variety of fields.

Scientific Research Applications

3-(1-naphthylmethoxy)propanenitrile has been extensively used as a tool to study the role of SOCCs in various cellular processes, including cell proliferation, migration, and apoptosis. It has also been used to investigate the involvement of SOCCs in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. In addition, this compound has been shown to modulate calcium signaling in neurons, making it a potential therapeutic target for neurological disorders.

properties

IUPAC Name

3-(naphthalen-1-ylmethoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKCMYGHIGLNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.